4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Overview
Description
4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0396892 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds derived from thiadiazolopyrimidines, similar in structure to 4-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide, exhibit promising antimicrobial activities. These compounds have been tested against various bacterial strains, showing moderate activity and offering a potential pathway for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activities
A study focused on pyrimidine derivatives has indicated their potential as potent antiangiogenic agents, which could be crucial in cancer treatment by inhibiting the growth of new blood vessels towards tumors. This research opens up new avenues for exploring the anticancer properties of compounds structurally related to this compound (Jafar & Hussein, 2021).
Anti-inflammatory and Analgesic Effects
Research involving benzodifuran and thiazolopyrimidine derivatives has demonstrated significant anti-inflammatory and analgesic effects. These findings suggest that compounds within the same chemical family as this compound could have therapeutic applications in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Effectiveness
Compounds with a structural resemblance to this compound have demonstrated antifungal properties against strains like Aspergillus terreus and Aspergillus niger. This research indicates the potential use of such compounds in developing new antifungal treatments (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Properties
IUPAC Name |
4-chloro-N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-2-23-8-12-19-20-14(22)11(7-17-15(20)24-12)18-13(21)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQJWXKRKQLVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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